N,N-Dimethyl-4-[4-(pyren-1-YL)butyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-4-[4-(pyren-1-YL)butyl]aniline is an organic compound characterized by the presence of a pyrene moiety attached to a dimethylamino group via a butyl chain.
Preparation Methods
The synthesis of N,N-Dimethyl-4-[4-(pyren-1-YL)butyl]aniline typically involves the reaction of 4-(pyren-1-yl)butylamine with dimethyl sulfate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
N,N-Dimethyl-4-[4-(pyren-1-YL)butyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Scientific Research Applications
N,N-Dimethyl-4-[4-(pyren-1-YL)butyl]aniline has diverse applications in scientific research:
Chemistry: It is used as a fluorescent probe due to its strong fluorescence properties, aiding in the study of molecular interactions and dynamics.
Biology: The compound is employed in bioimaging and as a marker for tracking biological processes.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-4-[4-(pyren-1-YL)butyl]aniline involves its interaction with molecular targets through its pyrene moiety. The compound exhibits strong π-π interactions and can participate in charge transfer processes. These interactions are crucial for its function as a fluorescent probe and in electronic applications .
Comparison with Similar Compounds
N,N-Dimethyl-4-[4-(pyren-1-YL)butyl]aniline can be compared with similar compounds such as N,N-Diphenyl-4-(pyren-1-yl)aniline. While both compounds contain a pyrene moiety, the presence of different substituents (dimethylamino vs. diphenyl) imparts distinct properties and applications. This compound is unique due to its strong fluorescence and potential in bioimaging and electronic applications .
Properties
CAS No. |
113236-19-4 |
---|---|
Molecular Formula |
C28H27N |
Molecular Weight |
377.5 g/mol |
IUPAC Name |
N,N-dimethyl-4-(4-pyren-1-ylbutyl)aniline |
InChI |
InChI=1S/C28H27N/c1-29(2)25-17-10-20(11-18-25)6-3-4-7-21-12-13-24-15-14-22-8-5-9-23-16-19-26(21)28(24)27(22)23/h5,8-19H,3-4,6-7H2,1-2H3 |
InChI Key |
DXFMSKDTDCYLAS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCCCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.